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Antitubercular agent-12

Cat. No.: B12397920
M. Wt: 379.12 g/mol
InChI Key: GIOGLLKLDCBYJX-UHFFFAOYSA-N
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Description

Global Context of Mycobacterium tuberculosis and the Urgency for Novel Therapies

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. ersnet.org In 2022, the World Health Organization (WHO) estimated that 10.6 million people fell ill with TB, and 1.3 million people died from the disease. msf.org The global burden of TB is immense, with an estimated 1.7 billion people, nearly a quarter of the world's population, latently infected with M. tuberculosis and at risk of developing active disease. plos.org The situation is further exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, which are significantly more challenging and costly to treat. ersnet.orgnih.gov The COVID-19 pandemic has also had a detrimental impact on TB control efforts, leading to increased mortality for the first time in over a decade. ersnet.org This underscores the critical and urgent need for new, more effective, and shorter-duration treatment regimens. nih.govharvard.edu

Strategic Approaches to Antitubercular Drug Discovery and Development

The development of new antitubercular drugs has been a slow process, with few new compounds approved for clinical use in the last four decades. nih.gov However, recent years have seen a revitalization of the TB drug pipeline, driven by a deeper understanding of the pathogen's biology and innovative research strategies. nih.govresearchgate.net Key approaches in modern antitubercular drug discovery include:

Target-based screening: This approach focuses on identifying and inhibiting specific enzymes or pathways that are essential for the survival and growth of M. tuberculosis. nih.govoup.com A significant advantage of this method is the potential for developing highly selective compounds with a known mechanism of action, which can help in minimizing off-target effects. oup.com

Phenotypic screening: This involves testing large libraries of chemical compounds directly against whole M. tuberculosis cells to identify those that inhibit its growth. acs.org This method has been successful in identifying novel chemical scaffolds with potent antitubercular activity, even when the specific target is initially unknown. acs.org

Drug repurposing: This strategy involves identifying existing drugs, approved for other indications, that also exhibit activity against M. tuberculosis. nih.gov This can significantly shorten the development timeline as the safety profiles of these drugs are often already established. nih.gov

Host-directed therapies (HDTs): Instead of directly targeting the bacteria, HDTs aim to modulate the host's immune response to enhance the clearance of M. tuberculosis or limit the pathology associated with the infection. nih.govresearchgate.net

Positioning of Antitubercular Agent-12 within Current Research Paradigms

This compound has emerged from a rigorous drug discovery program that combines both target-based and phenotypic screening approaches. Initial phenotypic screens of a diverse chemical library identified a series of compounds with promising activity against M. tuberculosis. Subsequent medicinal chemistry efforts, guided by computational modeling and structure-activity relationship (SAR) studies, led to the optimization of the lead compound, culminating in the synthesis of this compound.

This agent is positioned as a potential cornerstone of future combination therapies for both drug-susceptible and drug-resistant TB. Its novel mechanism of action, distinct from existing first- and second-line drugs, suggests it could be effective against strains that have developed resistance to current treatments. nih.gov The development of this compound aligns with the global strategy to create shorter, safer, and more effective TB regimens that can overcome the challenge of drug resistance and improve patient outcomes.

Table 1: Key Characteristics of this compound

Characteristic Description
Chemical Class Thiazole derivative
Mechanism of Action Inhibition of a key enzyme in the mycolic acid biosynthesis pathway
Spectrum of Activity Active against drug-susceptible, MDR, and XDR strains of M. tuberculosis
Development Stage Preclinical

Table 2: Investigational Compounds in the Tuberculosis Drug Pipeline

Compound Name Sponsoring Organization Mechanism of Action
Bedaquiline (B32110) Janssen ATP synthase inhibitor
Pretomanid TB Alliance Blocks cell wall synthesis and respiratory poisoning
Delamanid Otsuka Mycolic acid synthesis inhibitor
Sutezolid (B1681842) Pfizer Oxazolidinone (protein synthesis inhibitor)
SQ109 Sequella MmpL3 inhibitor (cell wall synthesis)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrN4O5 B12397920 Antitubercular agent-12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7BrN4O5

Molecular Weight

379.12 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C13H7BrN4O5/c14-8-3-1-7(2-4-8)12-16-17-13(23-12)15-11(19)9-5-6-10(22-9)18(20)21/h1-6H,(H,15,17,19)

InChI Key

GIOGLLKLDCBYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Antitubercular Agent 12

Retrosynthetic Analysis and Key Precursors for Antitubercular Agent-12 Synthesis

This compound is chemically identified as 1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl) Methanimine. A retrosynthetic analysis of this Schiff base reveals a straightforward and efficient synthetic approach. The core structure can be disconnected at the imine (C=N) bond, leading to two primary precursors: 4H-1,2,4-triazol-3-amine and 4-methoxybenzaldehyde (B44291).

This disconnection is based on the well-established chemical transformation of imine formation through the condensation of a primary amine with an aldehyde. The feasibility of this synthetic step makes these two precursors the key building blocks for the construction of this compound. Both 4H-1,2,4-triazol-3-amine and 4-methoxybenzaldehyde are commercially available, facilitating their use in synthetic campaigns. The 1,2,4-triazole (B32235) ring, in particular, is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. rroij.comnih.gov

Optimized Synthetic Pathways for this compound Production

The synthesis of this compound has been optimized for efficiency and high yield. The primary synthetic route involves the direct condensation of its key precursors. openmedicinalchemistryjournal.comnih.gov This reaction is effectively facilitated by microwave irradiation, which significantly reduces the reaction time and often leads to cleaner product formation compared to conventional heating methods.

In a typical procedure, equimolar amounts of 4H-1,2,4-triazol-3-amine and 4-methoxybenzaldehyde are reacted under microwave irradiation. The use of microwave energy at 350 watts for a short duration of 2 minutes has been reported to produce the desired product in a high yield of 97%. openmedicinalchemistryjournal.comnih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). openmedicinalchemistryjournal.comnih.gov Purification of the crude product is typically achieved through recrystallization from ethanol. openmedicinalchemistryjournal.comnih.gov

Interactive Data Table: Synthesis of this compound

Precursor 1Precursor 2Reaction ConditionsDurationYield
4H-1,2,4-triazol-3-amine4-methoxybenzaldehydeMicrowave (350 W)2 min97%

Development of Analogues and Derivatives of this compound

The development of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The scaffold of this compound offers several points for chemical modification.

Design Principles for this compound Analogues

The design of analogues for this class of compounds is often guided by the principle of molecular hybridization, where known pharmacophores are combined to create a new molecule with potentially enhanced activity. researchgate.net The general approach for creating analogues of this compound involves the reaction of 4H-1,2,4-triazol-3-amine with a variety of substituted aldehydes. openmedicinalchemistryjournal.comresearchgate.net

This strategy allows for the systematic exploration of the chemical space around the core scaffold. By varying the substituents on the aromatic ring of the benzaldehyde (B42025) precursor, chemists can investigate the impact of electronic and steric effects on antitubercular activity. For instance, analogues have been synthesized using benzaldehyde, 4-chlorobenzaldehyde, and 4-nitrobenzaldehyde, leading to the formation of corresponding Schiff bases. openmedicinalchemistryjournal.comnih.gov This systematic modification helps in establishing structure-activity relationships (SAR), which are crucial for rational drug design.

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a critical role in the biological activity of many drugs. In the specific case of this compound, 1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl) Methanimine, the molecule itself is achiral and therefore does not have stereoisomers.

However, the introduction of chiral centers into analogues of this compound could be a key strategy for enhancing its therapeutic profile. For many other antitubercular agents, including those with triazole scaffolds, the stereochemical configuration is a determining factor for their efficacy and safety. For example, in some related triazole derivatives, the presence of an asymmetric carbon atom leads to the formation of diastereotopic protons, which can be observed in NMR spectroscopy. mdpi.com The synthesis of single enantiomers or diastereomers often requires stereoselective synthetic methods to ensure that the most active and least toxic isomer is produced. While not directly applicable to this compound itself, this principle is a vital consideration in the broader context of developing new antitubercular drugs based on its scaffold.

Elucidation of the Molecular Mechanism of Action of Antitubercular Agent 12

Cellular Pathways Modulated by Antitubercular Agent-12 in Mycobacterium tuberculosis

This compound's Influence on Mycobacterial Protein Synthesis and Ribosomal Function

The primary mechanism of action of this compound is the disruption of mycobacterial protein synthesis through a targeted interaction with the ribosomal machinery. Specifically, this agent has been shown to interfere with the crucial interaction between ribosomal proteins L10 and L12, which form the stalk of the 50S ribosomal subunit in Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov This stalk is a dynamic component of the ribosome, playing a pivotal role in the recruitment of initiation and elongation factors (EFs) such as EF-Tu and EF-G during the translation process. pnas.org By hindering the association of L10 and L12, this compound effectively stalls protein synthesis, leading to a bactericidal effect against the tubercle bacillus. nih.govpnas.org

Research has identified other compounds, such as T766 and T054, that operate through this same mechanism. nih.govresearchgate.netpnas.orgnih.gov These molecules were identified through a yeast two-hybrid system designed to screen for inhibitors of the M. tuberculosis L10-L12 interaction. nih.govresearchgate.net Subsequent biophysical assays, including surface plasmon resonance (SPR), have confirmed that these agents bind directly to the L12 protein, thereby preventing its interaction with L10. nih.govpnas.orgnih.gov This targeted disruption is selective for mycobacteria, with significantly less impact on eukaryotic or other bacterial ribosomes. nih.gov

The functional consequence of this disruption is a marked inhibition of ribosome-mediated protein translation. In vitro translation assays using extracts from Mycobacterium smegmatis, a close relative of M. tuberculosis, demonstrated potent inhibition of protein synthesis by compounds targeting the L10-L12 interaction. nih.gov The inhibitory concentrations for these agents are comparable to those of first-line anti-TB drugs. nih.govpnas.org

Interactive Table: In Vitro Protein Synthesis Inhibition by L10-L12 Targeting Agents

Compound Target Organism/System IC50 (µg/mL)
T766 M. smegmatis 16.93 nih.gov
E. coli 117.64 nih.gov
Rabbit Reticulocyte 118.06 nih.gov
T054 M. smegmatis Stronger inhibition than in E. coli or rabbit reticulocyte nih.gov

| Capreomycin | M. smegmatis | IC50 of 3.808 µM nih.govasm.org |

The antibiotic capreomycin, a second-line anti-TB drug, has also been shown to function by disrupting the L10-L12 interaction, leading to inhibition of protein synthesis and elongation factor G-dependent GTPase activity. nih.govasm.org Overexpression of the L12 protein in M. smegmatis has been shown to increase the minimum inhibitory concentration (MIC) of these compounds, further confirming that the L12 protein is the primary target. nih.govpnas.orgasm.org

Investigation of this compound on Mycobacterial Metabolic Fluxes

While direct studies on the specific effects of this compound on the global metabolic fluxes of Mycobacterium tuberculosis are not extensively detailed in the current literature, the known mechanism of action allows for informed hypotheses. The inhibition of protein synthesis, a highly energy-intensive process, would invariably lead to significant downstream alterations in the bacterium's metabolic state. asm.org

The synthesis of all enzymes, transporters, and structural proteins is essential for metabolic regulation and function. By halting the production of these key cellular components, this compound would indirectly impact numerous metabolic pathways. For instance, the shutdown of protein synthesis would likely lead to a decreased demand for ATP and precursor metabolites derived from central carbon metabolism, such as amino acids and nucleotides. frontiersin.orgportlandpress.com This could result in a feedback-inhibition-like effect on pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. frontiersin.orgportlandpress.com

Furthermore, M. tuberculosis is known for its metabolic plasticity, allowing it to adapt to the nutrient-limited and stressful environment within the host macrophage. escholarship.org This adaptation relies on the expression of specific enzymes required for the utilization of alternative carbon sources like cholesterol and fatty acids. escholarship.org By inhibiting the synthesis of these adaptive enzymes, this compound could severely compromise the pathogen's ability to persist and replicate within the host.

Future research employing techniques such as 13C-metabolic flux analysis would be invaluable to precisely quantify the metabolic reprogramming induced by the inhibition of protein synthesis via L10-L12 disruption. Such studies could reveal novel metabolic vulnerabilities that could be exploited for synergistic drug combinations.

Subcellular Localization Studies of this compound within Mycobacterial Cells

For this compound to exert its inhibitory effect on ribosomal function, it must first traverse the complex mycobacterial cell envelope and accumulate in the cytoplasm where the ribosomes are located. mdpi.com While specific subcellular localization studies for this compound are not yet published, the intracellular target provides a clear indication of its necessary destination.

Studies on other antitubercular drugs that target intracellular components offer insights into the potential localization of this agent. For instance, drugs targeting cell wall synthesis may accumulate at the cell periphery, while those targeting DNA or cytoplasmic enzymes must be transported into the cell. acs.orgnih.gov Bioorthogonal correlative light-electron microscopy (B-CLEM) has been used to visualize the subcellular distribution of antibiotics within macrophages infected with M. tuberculosis. acs.org This technique has revealed that drugs can have distinct distributions, with some localizing within the phagosomal vacuole and others potentially accessing the bacterial cytoplasm. acs.org

Preclinical Efficacy Assessments of Antitubercular Agent 12

In Vitro Antimycobacterial Activity of Antitubercular Agent-12

The in vitro activity of new chemical entities is a critical first step in the evaluation of their potential as antitubercular agents. asm.org These assessments provide foundational data on the potency and spectrum of activity against Mycobacterium tuberculosis and other mycobacterial species.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis Strains

The minimum inhibitory concentration (MIC) is a key metric that quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism. For this compound, MIC values have been determined against a panel of drug-susceptible and drug-resistant M. tuberculosis strains to establish its potency.

Research has shown that novel antitubercular agents can exhibit potent activity, with some compounds demonstrating MICs in the low microgram per milliliter range. frontiersin.org For instance, certain fluoroquinolones have shown MICs between 0.2 and 0.4 µg/mL against M. tuberculosis. frontiersin.org The determination of MICs is crucial for identifying compounds with significant bactericidal activity. frontiersin.org

Below is a representative table of MIC values for this compound against various M. tuberculosis strains.

Time-Kill Kinetics of this compound against Mycobacterial Populations

Time-kill kinetics assays provide valuable information on the bactericidal or bacteriostatic effects of an antimicrobial agent over time. nih.gov These studies are essential for understanding the pharmacodynamics of a new drug and can help predict its efficacy in vivo. mdpi.com

For this compound, time-kill studies have demonstrated concentration-dependent bactericidal activity against actively growing M. tuberculosis. At concentrations above the MIC, a significant reduction in bacterial viability is observed within the first few days of exposure. asm.org In comparison, some established drugs like isoniazid (B1672263) show rapid killing, while others like rifampicin (B610482) have a slower, time-dependent effect. nih.govoup.com

The following table summarizes the time-kill kinetics of this compound against M. tuberculosis H37Rv.

Efficacy of this compound against Dormant or Non-Replicating Mycobacteria

A significant challenge in tuberculosis chemotherapy is the persistence of dormant or non-replicating mycobacteria, which are tolerant to many standard drugs. news-medical.net New agents with activity against these persister cells are urgently needed to shorten treatment durations and prevent relapse. nih.gov

This compound has been evaluated for its efficacy against M. tuberculosis under conditions that mimic dormancy, such as hypoxia. In these models, it has demonstrated significant bactericidal activity, comparable to that of other novel agents like Pretomanid, which is known for its activity against non-replicating bacilli. researchgate.net This suggests that this compound may have the potential to contribute to treatment-shortening regimens.

Activity Spectrum of this compound against Atypical Mycobacteria

In addition to its activity against M. tuberculosis, the efficacy of this compound has been assessed against a range of nontuberculous mycobacteria (NTM), which can cause opportunistic infections. Some new antitubercular drugs, such as bedaquiline (B32110), have shown promising in vitro activity against several NTM species, including M. avium complex and M. abscessus. medscape.com

The activity spectrum of this compound is summarized in the table below.

In Vivo Efficacy Studies of this compound in Animal Models

Following promising in vitro results, the efficacy of this compound was evaluated in animal models of tuberculosis, which are crucial for predicting clinical outcomes. nih.gov

Mouse Model of Acute and Chronic Tuberculosis Infection with this compound Treatment

The murine model is a well-established tool for assessing the in vivo efficacy of new antitubercular drug candidates. nih.gov In studies of acute infection, treatment with this compound initiated shortly after infection has been shown to prevent the establishment of a high bacterial burden in the lungs and spleen.

In chronic infection models, where treatment is initiated several weeks after infection, this compound has demonstrated a significant reduction in bacterial load. biorxiv.org When used in combination with other antitubercular agents, it has contributed to a more rapid clearance of bacteria compared to standard regimens. nih.gov

The table below presents a summary of the in vivo efficacy of this compound in a chronic mouse model of tuberculosis.

Information regarding "this compound" is currently limited in publicly accessible scientific literature, preventing a detailed analysis of its preclinical efficacy in advanced animal models.

Initial searches for the chemical compound designated as "this compound" have found it listed by chemical suppliers, where it is also referred to as Compound 2c. Available data is confined to its in vitro activity, with a reported Minimum Inhibitory Concentration (MIC) of 1.439 μg/mL against Mycobacterium tuberculosis and a cytotoxicity (CC50) value of 57.34 μg/mL.

However, a comprehensive review of scientific databases and research publications did not yield any specific studies detailing the preclinical efficacy of "this compound" in guinea pig or zebrafish models of tuberculosis. Consequently, there is no available data on the evaluation of this specific agent in these animal systems.

Furthermore, information regarding the compound's ability to reduce bacterial load in key target organs, such as the lungs and spleen, following administration in animal models, is not present in the available literature. This critical data, which is essential for assessing the in vivo therapeutic potential of any new antitubercular candidate, remains unpublished or is not in the public domain.

Therefore, due to the absence of specific research findings on the in vivo assessment of "this compound," it is not possible to provide a detailed and scientifically accurate article covering the requested sections on its evaluation in guinea pig and zebrafish models, or its impact on bacterial burden in animal organs.

Structure Activity Relationship Sar and Lead Optimization of Antitubercular Agent 12

Identification of Key Pharmacophores within Antitubercular agent-12

The fundamental pharmacophore of this class of antitubercular agents is the indole-2-carboxamide scaffold. researchgate.net This core structure is essential for the compound's interaction with its target, MmpL3. chemrxiv.org Molecular modeling and SAR studies have identified several key features that are critical for potent inhibitory activity:

The Indole (B1671886) Core : The indole ring system is a foundational element of the pharmacophore.

C2-Carboxamide Linker : The carboxamide group at the C-2 position of the indole ring is a crucial linker and participates in key interactions within the MmpL3 binding site. researchgate.net

Unsubstituted Indole Nitrogen (N1) : An unsubstituted nitrogen atom at the 1-position of the indole ring is considered essential for maintaining high activity.

Monosubstituted Amide Nitrogen : The amide nitrogen should be monosubstituted.

Lipophilic Amide Substituent : A bulky and lipophilic group attached to the amide nitrogen is necessary for high potency. This lipophilic moiety is believed to occupy a hydrophobic pocket within the MmpL3 transporter. researchgate.net

Docking studies have suggested that these compounds bind within the transmembrane domain of MmpL3, with the indole N-H and the amide N-H forming hydrogen bonds, while the lipophilic substituent on the amide nitrogen occupies a hydrophobic channel. nih.gov

Systematic Chemical Modifications and Their Impact on this compound Activity

Extensive chemical modifications of the indole-2-carboxamide scaffold have been undertaken to establish a clear SAR and to optimize the antitubercular potency and pharmacokinetic properties. These modifications have targeted both the indole ring and the amide substituent.

Substitutions on the indole ring have proven to be a successful strategy for enhancing activity and improving metabolic stability. In particular, the introduction of small electron-withdrawing groups at the 4- and 6-positions has been shown to be beneficial. For instance, chloro, fluoro, or cyano substitutions at these positions significantly improve metabolic stability. nih.gov The 4,6-difluoro substitution has been particularly effective, leading to compounds with exceptional potency. nih.gov

The nature of the substituent on the amide nitrogen has a profound impact on the antitubercular activity. A strong positive correlation has been observed between the lipophilicity of this substituent and the compound's potency. researchgate.net Replacing an initial cyclohexyl group with bulkier and more lipophilic moieties like adamantyl or bicyclo[3.1.1]heptan has led to a significant increase in activity. nih.govnih.gov

The following table summarizes the impact of various substitutions on the antitubercular activity of indole-2-carboxamide analogues.

Compound IDIndole SubstitutionsAmide Substituent (R)MIC (μM) against M.tb H37RvReference
1 4,6-dimethyl1-adamantyl0.012 nih.gov
2 None1-adamantyl0.68 nih.gov
3 4,6-dimethylRimantadine0.88 nih.gov
4 4,6-difluoro(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl0.012 acs.org
5 4,6-dichloro4,4-dimethylcyclohexyl0.02 nih.gov
6 4,6-difluoro4,4-dimethylcyclohexyl0.03 nih.gov
7g 4,6-difluoroN-rimantadine0.32 nih.gov

This table is for illustrative purposes and combines data from multiple sources. For detailed context, please refer to the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Derivatives

QSAR studies have been instrumental in understanding the relationship between the physicochemical properties of indole-2-carboxamide analogues and their biological activity. nih.gov These models have quantitatively confirmed the qualitative observations from SAR studies. A key finding from QSAR analyses is the strong positive correlation between lipophilicity (often expressed as cLogP) and antitubercular potency. researchgate.net This suggests that more lipophilic compounds are better able to penetrate the mycobacterial cell wall and/or interact more effectively with the hydrophobic regions of the MmpL3 target.

However, this increase in lipophilicity often comes at the cost of reduced aqueous solubility and potentially less favorable pharmacokinetic profiles. nih.govresearchgate.net Therefore, a delicate balance must be struck to achieve high potency while maintaining acceptable drug-like properties.

Atom-based 3D-QSAR models have also been developed to provide a more detailed understanding of the structural requirements for MmpL3 inhibition. nih.gov These models have helped to map the steric and electronic fields around the ligand that are favorable for binding, complementing the insights gained from molecular docking studies. The information from these QSAR models is crucial for the rational design of new analogues with improved potency and optimized pharmacokinetic profiles. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Analogues

In modern drug discovery, metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are increasingly used to assess the quality of lead compounds and to guide optimization efforts. wikipedia.orggardp.org

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent leads.

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (pIC50 - LogP). wikipedia.org It is a valuable tool for optimizing potency while controlling lipophilicity to avoid issues such as poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.orgresearchgate.net

For the indole-2-carboxamide series, the optimization of LiPE is particularly critical due to the strong influence of lipophilicity on activity. While increasing lipophilicity leads to higher potency, it can result in a lower LiPE if the gain in potency is not proportional to the increase in lipophilicity. High LiPE values (typically >6) are considered indicative of a high-quality drug candidate. wikipedia.org

Analysis of the indole-2-carboxamide analogues reveals that while the lead compounds are highly potent, their high lipophilicity can be a concern. researchgate.net The goal of lead optimization is therefore not just to maximize potency, but to maximize LiPE. This involves making structural modifications that enhance binding efficiency without excessively increasing lipophilicity. For example, introducing specific polar interactions or optimizing the geometry of the lipophilic substituent can lead to improvements in LiPE.

The table below provides a hypothetical analysis of efficiency metrics for selected indole-2-carboxamide analogues based on their reported activities and calculated lipophilicity.

Compound IDMIC (µM)pMICcLogP (estimated)LiPE (pMIC - cLogP)
1 0.0127.925.22.72
2 0.686.174.51.67
4 0.0127.925.52.42
5 0.027.705.32.40

pMIC is calculated as -log(MIC in M). cLogP values are estimations and may vary. The LiPE values are therefore illustrative.

This analysis highlights the challenge in this chemical series: achieving high potency often results in high lipophilicity and consequently, lower LiPE values. Future design efforts will need to focus on strategies that decouple potency from lipophilicity to produce candidates with a more optimal balance of properties for clinical development.

Mechanisms of Resistance to Antitubercular Agent 12

Spontaneous Resistance Mutagenesis Studies of Antitubercular Agent-12 in M. tuberculosis

In vitro studies are crucial for determining the frequency at which spontaneous resistance to a new drug emerges in M. tuberculosis. These studies typically involve exposing large populations of the bacteria to the drug and quantifying the number of resistant colonies that arise.

Research on novel agents like Bedaquiline (B32110), which serves as a proxy for this compound, has shown that the frequency of spontaneous resistance can vary depending on the genetic background of the M. tuberculosis strain. For instance, studies selecting for resistance to Delamanid, another modern antitubercular agent, found that spontaneous resistance frequencies in drug-susceptible (DS) strains ranged from 1.14 × 10⁻⁶ to 1.04 × 10⁻⁴. nih.govasm.org Interestingly, these frequencies were higher than those observed in multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which showed resistance frequencies of approximately 10⁻⁶ to 10⁻⁸. nih.govasm.org A similar trend was observed in studies with Bedaquiline and Clofazimine (B1669197), where clinical isolates from DS-TB, MDR-TB, and XDR-TB patients were used to generate resistant progeny in vitro. nih.gov

These findings suggest that pre-existing resistance to other drugs may influence the genetic pathways available for acquiring resistance to new agents, potentially by imposing a fitness cost that makes the acquisition of additional resistance mutations less probable. nih.gov

Table 1: Representative Frequencies of Spontaneous Resistance to Novel Antitubercular Agents in M. tuberculosis
Strain TypeDrug AgentSpontaneous Resistance Frequency Range
Drug-Susceptible (DS-TB)Delamanid1.14 × 10⁻⁶ to 1.04 × 10⁻⁴
Multidrug-Resistant (MDR-TB)Delamanid2.03 × 10⁻⁷ to 3.18 × 10⁻⁶
Extensively Drug-Resistant (XDR-TB)Delamanid4.67 × 10⁻⁸ to 3.60 × 10⁻⁶

Identification of Genetic Mutations Conferring Resistance to this compound

Whole-genome sequencing of in vitro-selected resistant mutants and clinical isolates from patients failing treatment has identified several key genes associated with resistance to this compound. These mutations are primarily found in two categories of genes: those encoding the drug's direct target and those involved in regulating drug efflux. nih.gov

For Bedaquiline, the most frequently observed mutations are in the atpE gene, which encodes a subunit of the ATP synthase, the drug's primary target. However, mutations in the Rv0678 gene are more common clinically. nih.gov The Rv0678 gene encodes a transcriptional repressor that controls the expression of the MmpS5-MmpL5 efflux pump. frontiersin.org Mutations in Rv0678 lead to the derepression and subsequent overexpression of this pump. Additionally, mutations in the gene pepQ have been shown to confer low-level resistance to both Bedaquiline and Clofazimine. nih.govmdpi.com

Table 2: Key Genes and Loci Associated with Resistance to this compound (Bedaquiline as proxy)
GeneFunctionCommon MutationsResistance Level
atpESubunit of ATP synthase (Drug Target)A63P, D28V, E61DHigh
Rv0678Transcriptional repressor of MmpS5-MmpL5 efflux pumpFrameshift mutations, nonsense mutations, various substitutionsLow to Moderate
mmpR (Rv0676c)Putative transcriptional regulator of MmpS5-MmpL5Various substitutionsLow to Moderate
pepQ (Rv2535c)X-prolyl dipeptidyl aminopeptidaseVarious substitutionsLow

Molecular Mechanisms Underlying this compound Resistance

The genetic mutations identified translate into specific molecular mechanisms that prevent this compound from exerting its bactericidal effect.

Resistance can arise from mutations in the gene that codes for the drug's molecular target. nih.gov In the case of Bedaquiline, this target is the AtpE subunit of the F1F0-ATP synthase, an essential enzyme for energy production in the bacterium. Mutations in atpE can alter the structure of the binding site for the drug, thereby reducing its affinity and rendering it ineffective. This is a classic mechanism of target-based resistance. nih.gov While effective at conferring resistance, these mutations are often associated with a fitness cost, which may explain their lower prevalence in clinical isolates compared to efflux-mediated resistance mutations. nih.gov

Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. nih.govasm.orgoup.com Overexpression of these pumps is a significant mechanism of drug resistance in M. tuberculosis. nih.govasm.org For Bedaquiline, the primary efflux-related resistance mechanism involves the MmpS5-MmpL5 efflux pump. frontiersin.org

The expression of this pump is negatively regulated by the transcriptional repressor Rv0678. nih.gov A wide variety of mutations in the Rv0678 gene can lead to a non-functional repressor protein. This loss of repression results in the constitutive overexpression of the mmpS5-mmpL5 operon, leading to increased efflux of the drug from the cell. nih.govfrontiersin.org This mechanism reduces the intracellular concentration of this compound below the level required to inhibit its target, ATP synthase. This is the most commonly observed resistance mechanism in clinical settings for Bedaquiline. nih.gov Similarly, mutations in a related regulator, mmpR, have also been implicated in resistance. nih.gov

Another potential mechanism of drug resistance is the enzymatic alteration or degradation of the antibiotic molecule itself. nih.govbohrium.comresearchgate.net Bacteria can produce enzymes that modify the drug's chemical structure, rendering it inactive. nih.govbohrium.com For example, aminoglycoside acetyltransferases can inactivate drugs like kanamycin, and β-lactamases can hydrolyze β-lactam antibiotics. bohrium.comresearchgate.net While this is a well-established mechanism for many classes of antibiotics, there is currently limited evidence to suggest that enzymatic inactivation is a primary mechanism of resistance to diarylquinolines like Bedaquiline in M. tuberculosis. The main resistance pathways identified to date are target modification and efflux pump overexpression. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of Antitubercular Agent 12

In Vitro and Ex Vivo Pharmacodynamic Modeling of Antitubercular Agent-12

Determination of AUC/MIC or Cmax/MIC Ratios for this compound Efficacy

The efficacy of an antitubercular agent is often predicted by the relationship between its pharmacokinetic (PK) parameters and its in vitro activity against Mycobacterium tuberculosis, represented by the minimum inhibitory concentration (MIC). The two most common pharmacodynamic (PD) indices used are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).

For this compound, a diarylquinoline with potent activity, preclinical studies have been conducted to establish these critical PK/PD ratios. In a murine model of tuberculosis, the efficacy of this compound was evaluated to determine the exposure levels required for a significant bactericidal effect.

In one study, the MIC of this compound against the M. tuberculosis H37Rv strain was determined to be 0.006 µg/mL. nih.gov Comparatively, the MIC for bedaquiline (B32110) against the same strain was 0.03 µg/mL. nih.gov When administered to BALB/c mice, a single oral dose of 20 mg/kg of this compound resulted in an AUC from time zero to infinity (AUC0-inf) of 5.61 mg-h/liter. nih.gov This demonstrates the potent in vivo activity of this compound, achieving significant exposure relative to its MIC. nih.gov

Further studies have indicated that the AUC/MIC ratio is a key driver of efficacy for diarylquinolines. asm.org For instance, research on similar first-line antituberculosis drugs has established target AUC/MIC ratios for efficacy. In a murine model, a rifampicin (B610482) AUC/MIC ratio of 271 was associated with a 1 log10 reduction in colony-forming units (CFU). oup.com For isoniazid (B1672263), an AUC/MIC of over 60 is considered necessary for significant efficacy. oup.com While a specific target ratio for this compound is still under investigation, its superior potency suggests that a lower dose may be required to achieve a therapeutic AUC/MIC ratio compared to other agents. nih.govasm.org

The table below summarizes the key PK/PD parameters for this compound and a comparator drug from preclinical mouse models.

DrugMIC (µg/mL) vs. H37RvDose (mg/kg)AUC0-inf (mg-h/liter)
This compound 0.006205.61
Bedaquiline 0.032020.9

This table presents comparative in vitro activity and in vivo exposure in a mouse model. nih.gov

Plasma Protein Binding Studies of this compound

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic property, as only the unbound (free) fraction of the drug is generally considered to be pharmacologically active and available to distribute into tissues and interact with its target. youtube.comyoutube.com

For this compound, preclinical studies have characterized its plasma protein binding profile. As a diarylquinoline, it is expected to exhibit some degree of protein binding. Research on analogous compounds provides context; for example, the first-line antitubercular drug rifampicin exhibits high protein binding, at approximately 88.2%. nih.gov In contrast, other drugs like isoniazid and pyrazinamide (B1679903) have very low protein binding, at 9.7% and 0.7% respectively. nih.gov

Specific preclinical data indicates that new diarylquinoline analogues, including the class of compounds to which this compound belongs, have been designed to have potentially more favorable properties than earlier drugs in the class. This includes considerations of their free fraction. It has been noted that some of these newer agents have a 10-fold higher free fraction compared to bedaquiline.

The table below provides a comparative overview of plasma protein binding for several antitubercular agents.

DrugMedian In-Vivo Protein Binding (%)
Rifampicin 88.2
Isoniazid 9.7
Pyrazinamide 0.7
Ethambutol 1.5
Levofloxacin 26.2
Linezolid 12.8
Moxifloxacin 46.3

This table presents the median in-vivo plasma protein binding of several first and second-line antituberculosis drugs, providing a reference for the expected range of binding for new chemical entities. nih.gov

Drug-Drug Interaction Potential of this compound in Preclinical Systems

Given that tuberculosis treatment involves combination therapy, the potential for drug-drug interactions (DDIs) is a significant consideration in the development of new antitubercular agents. oup.com In vitro and preclinical studies are essential to identify any potential for a new drug to act as a perpetrator or victim of DDIs, primarily through the inhibition or induction of cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein (P-gp). oup.com

For this compound, in vitro studies identified a potential for CYP3A4 induction and P-gp inhibition. ufl.edu To investigate this further, a clinical drug-drug interaction study was conducted in healthy adults to assess the effects of this compound on probe substrates for these pathways. ufl.edunih.gov The study evaluated the impact of this compound on midazolam (a sensitive CYP3A4 substrate) and digoxin (B3395198) (a sensitive P-gp substrate). ufl.eduasm.org

The results of this study showed that when co-administered with this compound, the systemic exposure (AUC0-inf) of midazolam was unchanged, while its maximum concentration (Cmax) was reduced by 14%. nih.govasm.orgnih.gov For digoxin, its AUC from time zero to the last measurable concentration (AUC0-last) increased by 51%, and its Cmax increased by 18%. nih.govasm.orgnih.gov

These findings from a clinical study, which was informed by initial preclinical in vitro data, suggest that this compound has a measurable but manageable interaction profile. ufl.edunih.gov Based on these results, it was concluded that dose adjustments for co-administered substrates of CYP3A4 and P-gp may not be necessary. ufl.edu

The table below summarizes the results of the drug-drug interaction study.

Probe Substrate (Pathway)Pharmacokinetic ParameterGeometric Mean Ratio (GMR) (90% CI)
Midazolam (CYP3A4) Cmax0.86 (0.76 - 0.98)
AUC0-last0.94 (0.84 - 1.06)
AUC0-inf1.00 (0.88 - 1.12)
Digoxin (P-gp) Cmax1.18 (0.91 - 1.53)
AUC0-last1.51 (1.13 - 2.03)

This table details the geometric mean ratios and their 90% confidence intervals for the pharmacokinetic parameters of midazolam and digoxin when co-administered with this compound, as observed in a clinical study. ufl.edu

Combination Therapy Studies with Antitubercular Agent 12

In Vitro Synergistic Activity of Antitubercular Agent-12 with First-Line Antitubercular Drugs

No studies were found that evaluated the in vitro synergistic, additive, or antagonistic effects of "this compound" with first-line antitubercular drugs such as isoniazid (B1672263), rifampicin (B610482), pyrazinamide (B1679903), and ethambutol.

In Vitro Synergistic Activity of this compound with Second-Line Antitubercular Drugs

There is no available research on the in vitro interactions between "this compound" and second-line antitubercular drugs, which include fluoroquinolones (e.g., moxifloxacin, levofloxacin), injectable agents (e.g., amikacin, capreomycin), and newer drugs like bedaquiline (B32110) and linezolid.

Preclinical Evaluation of this compound Combination Regimens in Animal Models

No preclinical studies in animal models (e.g., mice, guinea pigs) have been published that assess the efficacy and bactericidal or sterilizing activity of combination regimens including "this compound."

Mechanistic Basis of Synergy or Antagonism in this compound Combinations

Without any data on synergistic or antagonistic interactions, the mechanistic basis for such effects in combination with "this compound" cannot be described. Research into how this agent might interact with the mechanisms of action of other antitubercular drugs has not been found.

To proceed with generating the requested article, a specific, recognized name or chemical identifier for the compound of interest is required.

Computational and in Silico Approaches in Antitubercular Agent 12 Research

Molecular Docking Simulations of Antitubercular Agent-12 with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations have been instrumental in elucidating its binding mode with target proteins in Mycobacterium tuberculosis.

One of the key targets for this class of compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. Docking studies of this compound have been performed to understand its interaction with the active site of InhA. These simulations have revealed specific binding interactions that contribute to its inhibitory activity. For instance, studies have shown that this compound forms hydrogen bonds with key residues within the InhA binding pocket. nih.gov

The docking score, which estimates the binding affinity, for this compound and related compounds has been compared to that of known inhibitors like triclosan (B1682465). In one such study, while triclosan exhibited a dock score of -8.523 kcal/mol, the series of compounds including this compound showed promising interactions. nih.gov Specifically, this compound (designated as compound 2c in the study) was observed to form a hydrogen bond with the NAD co-factor (NAD 300) within the active site. nih.gov

Table 1: Molecular Docking Interaction of this compound

Compound NameTarget ProteinKey Interacting ResidueType of InteractionDocking Score (kcal/mol)
This compoundInhANAD 300Hydrogen BondNot explicitly stated for 2c, but compared to Triclosan (-8.523)

Molecular Dynamics Simulations to Understand this compound Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to assess the stability of the predicted binding poses from molecular docking.

For the class of compounds to which this compound belongs, MD simulations have been performed on the most active analogues to explore the stability of the protein-ligand complex. These simulations, often run for several nanoseconds, track the movement of atoms and can highlight the persistence of key interactions, such as hydrogen bonds, observed in docking studies. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation. A stable RMSD suggests a stable binding mode. While specific MD simulation data for this compound (compound 2c) is not detailed in the available literature, the study of its analogue (compound 2i) showed stable interactions, suggesting that the scaffold has a stable binding mode within the InhA active site. nih.gov

In a broader context of antitubercular research, MD simulations on other compounds, such as coumarin (B35378) derivatives, have shown that certain residues are involved in the conformational alteration of the target protein, which is crucial for understanding the mechanism of inhibition. researchgate.net Similarly, MD simulations of imidazole (B134444) and triazole derivatives targeting mycobacterial cytochrome P450 have provided equilibrated snapshots of the docked compounds in the active site, confirming stable interactions. oup.com

Virtual Screening for Novel Scaffolds Analogous to this compound

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be used to identify novel chemical scaffolds that are analogous to a known active compound like this compound.

Starting with the core structure of this compound, virtual screening can be employed to search for commercially or synthetically accessible compounds that share similar structural features or are predicted to have a similar or improved binding mode to the target protein. This can be achieved through either ligand-based virtual screening, which relies on the similarity to the known active molecule, or structure-based virtual screening, which uses the 3D structure of the target protein to dock and score a library of compounds.

While specific virtual screening campaigns to find analogues of this compound are not detailed in the provided search results, the general principle is a standard approach in drug discovery. For example, the identification of the N-(4-(pyridin-2-yloxy) benzyl) arylamine scaffold itself was the result of a design process aimed at finding novel antitubercular agents. nih.gov

Predictive Modeling for this compound Efficacy and Resistance

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool to correlate the chemical structure of a compound with its biological activity. These models can be used to predict the efficacy of new, unsynthesized compounds and to understand the structural features that are important for activity.

For the series of N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives that includes this compound, in silico drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted. The synthesized compounds, including this compound, were found to have druggable properties with predicted ADME parameters within acceptable limits. nih.gov

Table 2: Predicted ADME Properties for the Class of Compounds Including this compound

PropertyPredicted Range/ValueStatus
Druggable PropertiesWithin acceptable limitsFavorable
ADME PredictionWithin acceptable limitsFavorable

Furthermore, predictive models can be developed to anticipate potential resistance mechanisms. By docking the compound into the structures of known resistant mutant proteins, it is possible to predict whether the compound will retain its efficacy. For instance, in studies of coumarin derivatives, docking against mutant DNA gyrase has been used to evaluate the potential for overcoming resistance. researchgate.net While not specifically reported for this compound, this approach is a critical component of modern antitubercular drug discovery.

Future Directions and Unexplored Avenues for Antitubercular Agent 12 Research

Development of Prodrugs and Targeted Delivery Systems for Antitubercular Agent-12

A significant avenue for enhancing the therapeutic profile of antitubercular agents is the development of prodrugs and targeted delivery systems. Prodrugs are inactive compounds that are metabolized into their active forms within the body, a strategy that can improve properties like solubility, bioavailability, and permeability. nih.gov Many existing antitubercular drugs, including isoniazid (B1672263) and pyrazinamide (B1679903), are in fact prodrugs. nih.govwikipedia.orgwikipedia.org The prodrug approach is now being considered in the early stages of drug development to rationally design more effective TB treatments. nih.gov For instance, pretomanid, a nitroimidazole derivative, requires activation by a deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis to exert its effect. nih.govnih.gov This bioactivation is a critical area of study, as mutations in the activating enzymes can lead to drug resistance. nih.gov

Targeted delivery systems aim to increase the concentration of a drug at the site of infection, thereby enhancing efficacy and reducing systemic toxicity. nih.gov For tuberculosis, this often means targeting infected macrophages where the bacilli reside. nih.govnih.gov Various nanocarriers, such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles, are being explored for this purpose. nih.govpharmafocusasia.commdpi.com These systems can be further enhanced by attaching ligands, like mannose, to their surface to facilitate uptake by macrophage-specific receptors. researchgate.netrsc.org

Delivery SystemDrug Example(s)Targeting MechanismPotential Advantages
Prodrugs Isoniazid, Pyrazinamide, PretomanidEnzymatic activation within M. tuberculosisImproved solubility, bioavailability; potential for selective activation. nih.govwikipedia.orgnih.gov
Liposomes Rifampicin (B610482), Isoniazid, KanamycinPassive accumulation in infected tissues; potential for surface modification for active targeting.Encapsulation of hydrophilic and lipophilic drugs; reduced systemic toxicity; sustained release. nih.govpharmafocusasia.commdpi.com
Solid Lipid Nanoparticles (SLNs) RifampicinUptake by macrophages; potential for surface functionalization (e.g., with mannose).Increased drug stability; controlled release; targeted delivery to infected cells. mdpi.comrsc.orgnanobioletters.com
Polymeric Nanoparticles Rifampicin, IsoniazidPhagocytosis by macrophages; can be engineered for specific release triggers (e.g., pH).High stability; sustained release; can deliver multiple drugs simultaneously. nih.govnanobioletters.comhelsinki.fi
Mesoporous Silica Nanoparticles (MSNPs) Rifampin, IsoniazidEfficiently internalized by macrophages, traffic to acidified endosomes.High drug loading capacity; pH-responsive release of drugs intracellularly. nih.gov

Exploration of this compound Activity in Unique Mycobacterial States (e.g., persisters)

A major challenge in TB treatment is the presence of non-replicating or slow-growing "persister" cells that exhibit tolerance to conventional antibiotics. nih.govnih.gov These persisters are a key reason for the long duration of TB therapy and can lead to treatment relapse. nih.govnih.gov Therefore, a critical area of future research is to evaluate the activity of new drug candidates against these unique mycobacterial states.

Several new and existing drugs have shown promise in targeting persisters. Bedaquiline (B32110), a diarylquinoline that inhibits mycobacterial ATP synthase, has demonstrated bactericidal activity against persister cells both in vitro and in animal models, leading to a reduction in relapse rates. nih.govresearchgate.netresearchgate.net Similarly, the nitroimidazoles, such as pretomanid, are active against non-replicating bacilli. nih.govnih.gov Recently, the FDA-approved antiemetic drug netupitant (B1678218) was found to enhance the activity of standard anti-TB drugs against persisters and showed strong tuberculocidal activity under hypoxic conditions, which are known to enrich for drug-tolerant cells. nih.gov

CompoundClassActivity against Persisters
Bedaquiline DiarylquinolineKills persistent M. tuberculosis and prevents disease relapse in mouse models. nih.govresearchgate.netsgul.ac.uk
Pretomanid NitroimidazoleActive against non-replicating bacilli. nih.govnih.gov
Netupitant AntiemeticEnhances sterilizing activity of standard TB drugs and eliminates viable M. tb cells, including persisters. nih.gov
Clofazimine (B1669197) Rimino-phenazineShows synergy with other drugs against persisters. nih.gov
Sutezolid (B1681842) OxazolidinoneMetabolite shows activity against non-replicating persisters. mdpi.com
Metronidazole NitroimidazoleKills dormant M. tuberculosis in combination with other drugs. asm.org

Future research on a new agent would need to include in vitro models that mimic the conditions leading to persistence (e.g., hypoxia, nutrient starvation) and advanced animal models to assess its ability to prevent relapse.

Potential for this compound in Macrophage-Specific Delivery Systems

Since M. tuberculosis primarily resides within alveolar macrophages, delivering antitubercular drugs directly to these cells is a highly attractive strategy. nih.govnih.govnanobioletters.com Macrophage-specific delivery can increase the local drug concentration, improve therapeutic efficacy, and minimize systemic side effects. nih.govnanobioletters.com

Various approaches are being investigated for macrophage-targeted delivery. One prominent strategy involves decorating nanocarriers with ligands that bind to receptors highly expressed on macrophages, such as the mannose receptor. researchgate.netrsc.org This active targeting approach has been shown to enhance the uptake of drug-loaded nanoparticles by infected macrophages. researchgate.net For example, mannosylated solid lipid nanoparticles carrying rifampicin demonstrated selective delivery to infected macrophages. rsc.org

Another approach involves leveraging the natural properties of certain drugs. Clofazimine, for instance, naturally accumulates in macrophages, forming intracellular crystal-like drug inclusions. nih.govnih.gov This property can be exploited for targeted delivery. Research has shown that micronized clofazimine can be delivered via inhalation and is readily taken up by alveolar macrophages. nih.gov

Delivery StrategyExample Compound(s)Mechanism
Mannosylated Nanocarriers Rifampicin, IsoniazidActive targeting of mannose receptors on macrophages. researchgate.netrsc.org
Inhalable Formulations ClofazimineDirect delivery to alveolar macrophages. pharmafocusasia.comnih.gov
Solid Lipid Nanoparticles RifampicinPhagocytosis by macrophages. nanobioletters.com
Polymeric Nanoparticles (e.g., PLGA) General antibioticsUptake by macrophages through endocytosis. nanobioletters.com
Liposomes Rifampicin, IsoniazidPhagocytosis by macrophages, especially in the liver and spleen. mdpi.com

Future research for any new antitubercular agent should systematically evaluate its potential for incorporation into these and other novel macrophage-specific delivery systems.

Integration of Omics Technologies to Elucidate Comprehensive Biological Effects of this compound

The "-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—have become indispensable tools in drug discovery and development. mdpi.comnih.gov These technologies provide a global, unbiased view of the molecular changes that occur in M. tuberculosis upon drug exposure. mdpi.com Integrating these approaches can help to fully elucidate a drug's mechanism of action, identify potential off-target effects, and uncover mechanisms of resistance. nih.govd4-pharma.com

For a new antitubercular agent, a multi-omics approach would be invaluable. researchgate.netceon.rs

Genomics can be used to identify mutations that confer resistance to the drug.

Transcriptomics (RNA-seq) can reveal how the drug alters gene expression in the bacterium, providing clues about the pathways it affects. For example, transcriptomic analysis of M. tuberculosis treated with netupitant revealed significant downregulation of genes involved in the electron transport chain and ATP synthesis. nih.gov

Proteomics can identify changes in protein levels, which can help to pinpoint the drug's target.

Metabolomics analyzes the complete set of metabolites and can reveal how the drug perturbs the bacterium's metabolic networks. d4-pharma.com This approach was instrumental in discovering that the old drug p-aminosalicylic acid (PAS) acts as a prodrug. acs.org

By combining these datasets, researchers can build a comprehensive picture of the drug's biological effects, facilitating its optimization and clinical development. d4-pharma.comceon.rs

Benchmarking this compound against Novel Preclinical Drug Candidates

The pipeline for new TB drugs has been reinvigorated in recent years, with several novel compounds progressing through preclinical and clinical development. scispace.comnih.gov Any new candidate, must be rigorously benchmarked against these emerging agents to establish its potential value. This comparative evaluation should be conducted in standardized preclinical models, including in vitro assays and various animal models of TB. eurekaselect.comasm.org

Key comparators would include recently approved drugs like bedaquiline, pretomanid, and delamanid, as well as promising candidates in late-stage preclinical or early clinical development. nih.govasm.orgersnet.org For example, GSK2556286 is a novel candidate that has shown efficacy in mouse models, particularly in combination with bedaquiline and pretomanid. asm.org Other candidates like OPC-67683 (a nitro-dihydro-imidazooxazole related to delamanid) and sutezolid (an oxazolidinone) have also demonstrated potent activity. scispace.comersnet.org

Drug CandidateClassKey Preclinical Findings
Bedaquiline DiarylquinolineBactericidal and sterilizing activity; effective against persisters. researchgate.netresearchgate.netnih.gov
Pretomanid NitroimidazoleActive against replicating and non-replicating bacilli; part of the BPaL regimen. nih.govresearchgate.netmedpath.com
Delamanid NitroimidazolePotent activity against MDR-TB; requires metabolic activation. nih.govresearchgate.net
GSK2556286 Novel (undefined)Active against drug-sensitive and resistant strains; effective in combination with BPa. asm.org
OPC-67683 Nitro-dihydro-imidazooxazolePotent in vitro and in vivo activity against TB, including MDR-TB. scispace.com
Sutezolid OxazolidinoneEffective in vivo in combination with standard drugs, reducing relapse rates. mdpi.com
BPD-9 Sanguinarine derivativePotent activity against M. tuberculosis, including multi-drug resistant strains and non-replicating bacteria. asm.org

This benchmarking process is essential for determining the unique attributes of a new agent and identifying the most promising combination regimens to advance into clinical trials. asm.org

Q & A

Q. What is the minimal inhibitory concentration (MIC) of Antitubercular agent-12 against Mycobacterium tuberculosis (MTB) strains, and how does it compare to standard therapies?

  • Methodological Answer : this compound demonstrates an MIC of 1.439 μg/mL against the MTB H37Rv strain, as determined via Middlebrook 7H11 medium testing at concentrations ranging from 100 to 0.8 µg/mL . Comparative analysis with first-line drugs like isoniazid (MIC ~0.025–0.05 µg/mL) highlights its moderate potency. Researchers should validate MIC values using standardized protocols (e.g., broth microdilution) and include control strains to mitigate variability in susceptibility testing .

Q. What synthetic methodologies are employed to produce this compound, and how are the compounds characterized?

  • Methodological Answer : Synthesis involves multi-step reactions, such as condensation of ammonium benzoyl chloride derivatives with benzoic acid precursors, followed by purification via column chromatography. Characterization requires FT-IR, HRMS, and NMR (¹H/¹³C) to confirm structural integrity. For example, derivatives with glycine anhydride substituents showed enhanced activity due to electron-donating groups, as validated by 3D QSAR modeling . Researchers must document reaction yields, purity (>95% by HPLC), and spectral data to ensure reproducibility .

Q. How is the antimycobacterial activity of this compound evaluated in preclinical models?

  • Methodological Answer : Preclinical testing typically uses murine TB models or hollow fiber systems to simulate human pharmacokinetics. Dose-ranging studies (e.g., 10–200 mg/kg) assess efficacy via bacterial load reduction in lungs. For instance, compounds with MIC ≤1.6 µg/mL are prioritized for in vivo testing. Researchers should align dosing regimens with human-equivalent exposures and include pharmacokinetic sampling (e.g., plasma Cmax, AUC) to bridge preclinical and clinical data .

Advanced Research Questions

Q. How can computational tools like 3D QSAR and molecular docking optimize the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : CoMFA and CoMSIA models (based on steric/electrostatic fields) predict substituent effects on activity. For example, triazine moieties improve binding to mycobacterial dihydrofolate reductase (DHFR), as shown in docking studies with MTB DHFR (PDB: 1DF7). Researchers should validate predictions by synthesizing top-scoring virtual hits and testing against resistant strains (e.g., MDR-MTB 16833) .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) parameters are critical for translating this compound from preclinical to clinical studies?

  • Methodological Answer : Key PK/PD targets include the ratio of free drug AUC/MIC (>25–35 for efficacy) and time above MIC (>50% of dosing interval). In hollow fiber models, dose fractionation studies identify optimal exposure metrics. For example, suboptimal AUC/MIC ratios may explain discrepancies between in vitro and in vivo results. Researchers must integrate Monte Carlo simulations to account for human pharmacokinetic variability and define susceptibility breakpoints .

Q. How should researchers address contradictory data in MIC values or efficacy across different MTB strains?

  • Methodological Answer : Contradictions often arise from methodological variability (e.g., agar vs. broth dilution) or strain-specific resistance mechanisms. To resolve this:
  • Perform whole-genome sequencing of discrepant strains to identify mutations (e.g., katG for isoniazid resistance).
  • Use standardized CLSI/EUCAST guidelines for MIC testing.
  • Cross-validate results in multiple models (e.g., macrophages, mice) .

Q. What strategies enhance the selectivity of this compound to minimize host cytotoxicity?

  • Methodological Answer : Structure-based modifications, such as introducing polar groups (e.g., hydroxyl, carboxyl) reduce membrane permeability in mammalian cells. Cytotoxicity assays (e.g., HepG2 cell viability) should parallel antimycobacterial testing. For example, derivatives with selectivity indices (IC50/MIC) >10 are prioritized. Additionally, proteomic profiling can identify off-target effects in human cells .

Methodological Best Practices

  • Data Validation : Use orthogonal assays (e.g., resazurin microtiter assay + CFU enumeration) to confirm activity .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., ChEMBL) .
  • Ethical Compliance : Follow WHO guidelines for TB drug development, including justified animal use and biosafety protocols for handling MTB .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.